4-methyl-1H-imidazo[4,5-b]pyridin-2-one
Description
Structure
3D Structure
Properties
CAS No. |
50339-08-7 |
|---|---|
Molecular Formula |
C7H7N3O |
Molecular Weight |
149.15 g/mol |
IUPAC Name |
4-methyl-1H-imidazo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C7H7N3O/c1-10-4-2-3-5-6(10)9-7(11)8-5/h2-4H,1H3,(H,8,11) |
InChI Key |
FGDQAKJUQZYHPV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C2C1=NC(=O)N2 |
solubility |
15.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Significance of the Imidazo 4,5 B Pyridin 2 One Core in Heterocyclic Chemistry
The imidazo[4,5-b]pyridine ring system is a fused bicyclic heterocycle, comprising an imidazole (B134444) ring fused to a pyridine (B92270) ring. This scaffold is of particular importance in medicinal chemistry primarily because it is a bioisostere of purine (B94841), a fundamental component of nucleic acids. uctm.edu Specifically, the imidazo[4,5-b]pyridine structure is referred to as a 1-deazapurine, meaning a nitrogen atom at position 1 of the purine ring is replaced by a carbon atom. uctm.eduresearchgate.net This structural similarity to endogenous purines allows derivatives of this core to interact with biological targets that typically bind purines, such as enzymes and receptors, leading to a broad spectrum of pharmacological activities. nih.govrjpbr.com
The "-one" suffix in imidazo[4,5-b]pyridin-2-one indicates the presence of a carbonyl group at the second position of the ring system. This feature adds a crucial hydrogen bond donor and acceptor site, which can significantly influence the molecule's binding affinity and selectivity for its biological targets. The versatility of this scaffold allows for chemical modifications at various positions, enabling chemists to fine-tune the physicochemical and pharmacological properties of the resulting derivatives. uctm.edunih.gov Consequently, the imidazo[4,5-b]pyridin-2-one core is considered a "privileged scaffold" in drug discovery, frequently appearing in molecules designed as kinase inhibitors, anti-cancer agents, and treatments for neurodegenerative disorders. uctm.eduresearchgate.net
Overview of Research Trajectories for Imidazo 4,5 B Pyridin 2 One Derivatives
Classical and Green Synthetic Routes to the Imidazo[4,5-b]pyridin-2-one System
A variety of synthetic strategies have been developed to access the imidazo[4,5-b]pyridin-2-one ring system, ranging from traditional multi-step procedures to more modern and environmentally benign approaches.
Multi-step Condensation and Cyclization Reactions
Classical approaches to the imidazo[4,5-b]pyridin-2-one core often involve a multi-step sequence starting from appropriately substituted pyridine (B92270) precursors. A common strategy begins with the synthesis of a 2,3-diaminopyridine (B105623) derivative. For instance, 4-methyl-2,3-diaminopyridine can be prepared from commercially available starting materials through nitration and subsequent reduction steps.
Once the diamine is obtained, cyclization to form the imidazolone (B8795221) ring can be achieved using various carbonylating agents. Phosgene or its safer solid equivalents, such as triphosgene (B27547) or 1,1'-carbonyldiimidazole (B1668759) (CDI), are frequently employed. nih.gov The reaction proceeds by the condensation of the diamine with the carbonyl source to form a urea (B33335) intermediate, which then undergoes intramolecular cyclization to yield the desired 1H-imidazo[4,5-b]pyridin-2-one ring system. This multi-step approach, while versatile, can be lengthy and may require the use of hazardous reagents.
A solid-phase synthesis approach has also been described, which can be advantageous for the generation of libraries of substituted imidazo[4,5-b]pyridin-2-ones. In this method, 2-amino-3-nitropyridine (B1266227) is attached to a Wang resin via a carbamate (B1207046) linkage. The nitro group is then reduced, followed by reductive alkylation with various aldehydes. Finally, cyclative cleavage from the resin affords the 3-substituted imidazo[4,5-b]pyridin-2-ones. nih.gov
| Starting Material | Reagents | Key Steps | Product | Reference |
| 4-methyl-2,3-diaminopyridine | Triphosgene or CDI | Urea formation, Intramolecular cyclization | 4-methyl-1H-imidazo[4,5-b]pyridin-2-one | nih.gov |
| Resin-bound 2-amino-3-nitropyridine | SnCl2·2H2O, Aldehydes | Nitro reduction, Reductive alkylation, Cyclative cleavage | 3-substituted imidazo[4,5-b]pyridin-2-ones | nih.gov |
Tandem Reactions from Substituted Pyridine Precursors (e.g., 2-chloro-3-nitropyridine)
More efficient synthetic routes have been developed that utilize tandem or domino reactions to construct the imidazo[4,5-b]pyridine scaffold in fewer steps. A notable example involves the use of 2-chloro-3-nitropyridine (B167233) as a versatile starting material. This approach allows for the rapid assembly of the heterocyclic core through a sequence of reactions performed in a single pot.
The synthesis begins with a nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-3-nitropyridine and a primary amine. This is followed by the in-situ reduction of the nitro group to an amine. The resulting diamine intermediate then undergoes heteroannulation with an aldehyde to furnish the functionalized imidazo[4,5-b]pyridine. This tandem process is highly efficient and has been successfully carried out in environmentally friendly solvent systems like water-isopropanol mixtures. acs.org
One-Step Air Oxidative Cyclocondensation Approaches
In a push towards greener and more atom-economical syntheses, one-step air oxidative cyclocondensation methods have been explored. These reactions typically involve the condensation of a 2,3-diaminopyridine with an aldehyde, where atmospheric oxygen serves as the oxidant to facilitate the final cyclization and aromatization steps. This approach avoids the need for external and often stoichiometric chemical oxidants.
While this method is highly effective for the synthesis of 2-substituted-1H-imidazo[4,5-b]pyridines, the direct formation of the 2-oxo derivative from a carbonyl source in a one-step oxidative process is less common. nih.gov However, the resulting 2-substituted imidazo[4,5-b]pyridines can potentially be converted to the desired 2-one through subsequent oxidation steps.
Reductive Cyclization Strategies
Reductive cyclization offers another efficient route to the imidazo[4,5-b]pyridine core. This strategy typically starts with a 2-amino-3-nitropyridine derivative. The key step involves the simultaneous reduction of the nitro group and cyclization with a suitable carbonyl compound.
For example, the reaction of 2-amino-3-nitropyridines with aldehydes or ketones in the presence of a reducing agent like tin(II) chloride (SnCl2) can lead to the formation of the imidazo[4,5-b]pyridine ring system. mdpi.com This method provides a convergent approach to assemble the heterocyclic core from readily available starting materials.
| Precursor | Carbonyl Source | Reducing Agent/Conditions | Product Scope | Reference |
| 2-amino-3-nitropyridine | Aldehydes/Ketones | SnCl2 | 2-substituted imidazo[4,5-b]pyridines | mdpi.com |
Photocatalytic Synthesis
Visible-light photocatalysis has emerged as a powerful tool in modern organic synthesis, offering mild and environmentally friendly reaction conditions. While direct photocatalytic methods for the synthesis of the this compound core are not yet widely reported, photocatalysis has been successfully applied to the synthesis and functionalization of other imidazopyridine isomers, such as imidazo[1,2-a]pyridines. nih.govnih.govrsc.org These methods often involve the generation of radical intermediates under visible light irradiation, which then participate in cyclization or functionalization reactions. The development of photocatalytic routes to the imidazo[4,5-b]pyridin-2-one system remains an area of active research.
Regioselective Functionalization and Derivatization of the Imidazo[4,5-b]pyridin-2-one Core
Following the synthesis of the core imidazo[4,5-b]pyridin-2-one structure, regioselective functionalization is crucial for exploring structure-activity relationships and developing new drug candidates. The scaffold offers several positions for modification, including the nitrogen atoms of the imidazole (B134444) ring and the carbon atoms of the pyridine ring.
Alkylation of the nitrogen atoms is a common derivatization strategy. The reaction of 1H-imidazo[4,5-b]pyridin-2-one with alkyl halides in the presence of a base can lead to a mixture of N1 and N3-alkylated products. The regioselectivity of this reaction can be influenced by the nature of the alkylating agent, the base, and the reaction conditions. For instance, the use of phase transfer catalysis has been shown to influence the product distribution. nih.gov
Halogenation of the pyridine ring provides a handle for further functionalization through cross-coupling reactions. The chlorination and bromination of 1H-imidazo[4,5-b]pyridin-2-one and its N-methyl derivatives in acetic acid at elevated temperatures have been shown to yield the corresponding 5,6-dihalo derivatives. Iodination with iodine monochloride under similar conditions regioselectively affords the 6-iodo derivative. Interestingly, chlorination of a 6-iodo-substituted precursor can result in the replacement of the iodine atom, leading to the 5,6-dichloro product. nih.gov
| Reaction Type | Reagents and Conditions | Position of Functionalization | Product | Reference |
| N-Alkylation | Alkyl halide, Base (e.g., K2CO3), DMF or Phase Transfer Catalysis | N1 and/or N3 | N-alkylated imidazo[4,5-b]pyridin-2-ones | nih.gov |
| Chlorination/Bromination | Cl2 or Br2, Acetic Acid, 90-95 °C | C5 and C6 | 5,6-Dihalo-imidazo[4,5-b]pyridin-2-ones | nih.gov |
| Iodination | ICl, Acetic Acid | C6 | 6-Iodo-imidazo[4,5-b]pyridin-2-one | nih.gov |
N-Alkylation Reactions and Regioisomer Formation
The N-alkylation of imidazo[4,5-b]pyridines, including the 2-one derivatives, is a fundamental transformation that often leads to the formation of regioisomers. The heterocyclic core possesses multiple nitrogen atoms that can potentially be alkylated, primarily at the N1 and N3 positions of the imidazole ring.
The regioselectivity of the alkylation is influenced by several factors, including the nature of the substrate, the type of alkylating agent, the base used, and the reaction conditions. Generally, the reaction is conducted in the presence of a base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF). The alkylating agent, typically an alkyl halide, is then introduced.
Studies on similar imidazo[4,5-b]pyridine systems have shown that a mixture of N1 and N3 isomers is often obtained. The ratio of these isomers can be influenced by steric hindrance. For instance, bulky substituents on the pyridine or imidazole ring may favor alkylation at the less sterically hindered nitrogen atom. The electronic properties of the substituents also play a role in directing the regiochemical outcome of the reaction.
The characterization and differentiation of the resulting N1 and N3 regioisomers are commonly achieved using advanced nuclear magnetic resonance (NMR) techniques, such as 2D Nuclear Overhauser Effect Spectroscopy (NOESY), which can identify protons that are in close spatial proximity.
Cross-Coupling Methodologies (e.g., Suzuki, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the imidazo[4,5-b]pyridin-2-one scaffold, allowing for the introduction of a wide variety of substituents at different positions of the heterocyclic core.
Suzuki Coupling:
The Suzuki cross-coupling reaction is extensively used for the synthesis of 2-, 6-, and 2,6-disubstituted imidazo[4,5-b]pyridines. acs.org This reaction typically involves the coupling of a halo-substituted imidazo[4,5-b]pyridine with a boronic acid or its ester in the presence of a palladium catalyst and a base. acs.org The versatility of commercially available boronic acids allows for the introduction of diverse aryl, heteroaryl, and alkyl groups. nih.gov
Optimization of the Suzuki coupling conditions is often necessary to achieve high yields. Key parameters that are varied include the palladium catalyst, the ligand, the base, and the solvent system. The advantages of the Suzuki reaction include its tolerance of a wide range of functional groups, the commercial availability of reagents, and the relatively mild reaction conditions. nih.gov
| Catalyst | Base | Solvent | Typical Substrates | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 6-bromo-2-phenylimidazo[4,5-b]pyridine and Arylboronic acids | acs.org |
| Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/EtOH/H₂O | 2-halo-deazapurines and Potassium organotrifluoroborates | |
| (A-taphos)₂PdCl₂ | K₃PO₄ | Toluene | Functionalized imidazo[4,5-b]pyridines and Arylboronic acids | acs.org |
Sonogashira Coupling:
The Sonogashira coupling is another important palladium-catalyzed reaction that enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This methodology can be applied to halo-substituted imidazo[4,5-b]pyridin-2-ones to introduce alkynyl moieties. The reaction is typically carried out using a palladium catalyst, a copper(I) co-catalyst, and an amine base. The resulting alkynylated derivatives can serve as versatile intermediates for further chemical transformations.
Microwave-Assisted Synthetic Enhancements
The use of microwave irradiation has emerged as a valuable technique to accelerate and improve the efficiency of many organic reactions, including the synthesis and functionalization of imidazo[4,5-b]pyridine derivatives. Microwave-assisted synthesis often leads to significantly reduced reaction times, higher yields, and improved purity of the products compared to conventional heating methods.
Microwave heating has been successfully applied to various reactions involving the imidazo[4,5-b]pyridine scaffold. For instance, microwave-enhanced Suzuki coupling reactions have been reported for the rapid derivatization of this pharmaceutically relevant core. acs.org The condensation reaction of 2,3-diaminopyridines with carboxylic acids to form the imidazo[4,5-b]pyridine ring system can also be efficiently promoted by microwave irradiation, sometimes in the presence of a solid support like silica (B1680970) gel. nih.gov This approach allows for the rapid generation of libraries of 2-substituted imidazo[4,5-b]pyridines in moderate to good yields. nih.gov
Advanced Synthetic Protocols for Structurally Complex Imidazo[4,5-b]pyridin-2-one Derivatives
The development of advanced synthetic protocols has enabled the construction of more complex molecules based on the imidazo[4,5-b]pyridin-2-one core, including polycyclic systems and combinatorial libraries.
One notable advanced strategy is the use of solid-phase synthesis . This methodology has been employed to create libraries of 3-substituted imidazo[4,5-b]pyridin-2-ones. acs.org In a typical solid-phase approach, a suitable starting material, such as 2-amino-3-nitropyridine, is attached to a solid support (e.g., Wang resin) via a carbamate linkage. acs.org Subsequent chemical transformations, including nitro group reduction, reductive alkylation with various aldehydes, and finally, cyclative cleavage from the resin, afford the desired imidazo[4,5-b]pyridin-2-one derivatives. acs.org This technique is particularly advantageous for the generation of a large number of analogues for screening purposes.
Furthermore, synthetic efforts have been directed towards the construction of structurally complex tricyclic imidazo[4,5-b]pyridin-2-ones . These efforts involve multi-step synthetic sequences to build additional rings onto the core scaffold, leading to novel and conformationally constrained molecular architectures.
Another advanced approach involves tandem reactions , where multiple bond-forming events occur in a single pot. For example, a one-pot synthesis of imidazo[4,5-b]pyridine derivatives has been developed starting from 2-chloro-3-nitropyridine. acs.org This process involves a sequence of a nucleophilic aromatic substitution (SNAr) reaction, followed by reduction of the nitro group and a final condensation to form the imidazole ring, all performed in a sequential, one-pot manner. acs.org
Theoretical and Computational Investigations of 4 Methyl 1h Imidazo 4,5 B Pyridin 2 One and Imidazo 4,5 B Pyridine Analogues
Quantum Chemical Calculations
Quantum chemical calculations are employed to model the electronic behavior of molecules, predict their geometries, and determine their intrinsic properties.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. scirp.org It is used to optimize molecular geometries to their lowest energy state and to analyze their electronic structure. scirp.orguctm.edu A key aspect of this analysis involves the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. scirp.org The difference between these energies, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. scirp.orgnih.gov A small energy gap suggests high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. scirp.org Conversely, a large energy gap is indicative of higher stability and lower reactivity. scirp.org
| Compound Analogue | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| 3-allyl-6-bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridine | -6.42 | -2.75 | 3.67 | uctm.edu |
| 6-bromo-2-(2-nitrophenyl)-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridine | -6.52 | -2.81 | 3.71 | uctm.edu |
| 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | -2.86 | -4.82 | 1.96 | nih.gov |
Tautomerism, the interconversion of structural isomers through proton migration, is a key characteristic of many heterocyclic compounds, including imidazo[4,5-b]pyridine derivatives. mdpi.com The imidazo[4,5-b]pyridin-2-one core can exist in several tautomeric forms, primarily the keto (lactam) and enol (lactim) forms, as well as forms arising from proton shifts between the nitrogen atoms of the fused rings.
Computational studies, particularly using DFT, are essential for evaluating the energetic stability of these different tautomers. mdpi.com By calculating the total energy of each optimized tautomeric structure, researchers can predict the most stable form, which is typically the one with the lowest energy. For instance, a DFT/B3LYP/6311G** study on 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine optimized all potential tautomers and found that the canonical structure possessed the lowest minimization energy, indicating it was the most stable form. mdpi.com Experimental studies using UV and IR spectroscopy on derivatives like 3-methyl-3H-imidazo[4,5-b]pyridine have confirmed that the tautomeric equilibrium often favors specific forms, such as the thione form for 2-mercapto derivatives. documentsdelivered.com
| Compound System | Tautomer Form | Relative Energy (kcal/mol) | Conclusion | Reference |
|---|---|---|---|---|
| 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | Canonical | -220.65 (Absolute Energy) | Most stable tautomer | mdpi.com |
| Pyrido[2′,1′:2,3]imidazo[4,5-b]quinoline | CH tautomer | 0.00 | Most stable | researchgate.net |
| Pyrido[2′,1′:2,3]imidazo[4,5-b]quinoline | NH tautomer | +1.80 | Less stable | researchgate.net |
| Pyrido[2′,1′:2,3]imidazo[4,5-b]quinoline | OH tautomer | +11.50 | Least stable | researchgate.net |
The distribution of electrons within the imidazo[4,5-b]pyridine ring system governs its reactivity and intermolecular interactions. Molecular Electrostatic Potential (MEP) maps are a common computational tool used to visualize electron distribution. nih.gov These maps display regions of negative potential (red/yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack. uctm.edu For imidazo[4,5-b]pyridine derivatives, MEP analyses typically show negative potential around the nitrogen atoms and any nitro or carbonyl groups, identifying them as key sites for interactions. uctm.edu
Aromaticity is a fundamental property of the fused ring system, contributing significantly to its stability. A molecule is considered aromatic if it is cyclic, planar, fully conjugated, and adheres to Hückel's rule (possessing [4n+2] π-electrons). masterorganicchemistry.com The imidazo[4,5-b]pyridine core fulfills these criteria. Computational methods can quantify the degree of aromaticity. One such method is the calculation of Nucleus-Independent Chemical Shift (NICS), which measures the magnetic shielding at the center of a ring. nih.gov Negative NICS values are indicative of aromatic character, while positive values suggest anti-aromaticity. nih.gov
Molecular Simulation and Interaction Studies
Molecular simulations are used to study how imidazo[4,5-b]pyridine derivatives interact with biological macromolecules, providing insights into their potential mechanisms of action.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein or nucleic acid. nih.govresearchgate.net This method is instrumental in drug discovery for identifying potential drug candidates and understanding their binding modes. nih.gov Docking simulations place the ligand (e.g., a 4-methyl-1H-imidazo[4,5-b]pyridin-2-one analogue) into the active site of a target and calculate a "docking score," which estimates the binding affinity.
Imidazo[4,5-b]pyridine analogues have been docked into various biological targets to explore their therapeutic potential. For example, derivatives have been studied as inhibitors of lumazine (B192210) synthase from Mycobacterium tuberculosis, where docking revealed key hydrogen bonding and hydrophobic interactions within the enzyme's active site. nih.govmdpi.com Other studies have investigated interactions with dihydrofolate reductase (DHFR), cyclin-dependent kinase 9 (CDK9), and DNA/RNA, identifying the specific amino acids or nucleotides involved in stabilizing the ligand-receptor complex. nih.govnih.govirb.hr
| Ligand Class | Protein Target | Key Interactions Observed | Reference |
|---|---|---|---|
| [1H,3H] Imidazo[4,5-b] pyridine (B92270) analogues | Lumazine synthase (M. tuberculosis) | H-bonding, hydrophobic, aromatic, van der Waals forces | nih.govmdpi.com |
| 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine regioisomers | Dihydrofolate reductase (DHFR) | Interactions with active site amino acids | nih.gov |
| Novel Imidazo[4,5-b]pyridine derivatives | Cyclin-Dependent Kinase 9 (CDK9) | Superior binding affinity relative to the natural ligand | nih.gov |
| Tetracyclic Imidazo[4,5-b]pyridine derivatives | DNA/RNA | Moderate to high binding affinities (logKs = 5-7) | irb.hr |
While molecular docking provides a static snapshot of the ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic perspective. nih.gov MD simulations model the movements and interactions of atoms and molecules over time, allowing for the assessment of the stability and conformational changes of the ligand-target complex. researchgate.net
A key metric used in MD simulations is the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions from a reference structure over the course of the simulation. nih.gov A stable RMSD value over time suggests that the ligand remains securely bound within the active site. researchgate.net
Following MD simulations, techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energy of the complex. samipubco.com This provides a more accurate estimation of binding affinity than docking scores alone by accounting for solvation effects and entropic contributions. MD simulations have been used for related imidazo[4,5-c]pyridin-2-one derivatives to analyze their binding patterns within the ATP binding site of Src family kinases, confirming the stability of the docked poses and identifying key, persistent interactions. nih.govtandfonline.com
| Simulation Component | Description | Purpose | Reference |
|---|---|---|---|
| System Setup | The docked ligand-protein complex is placed in a simulated aqueous environment with ions. | To mimic physiological conditions. | nih.gov |
| Simulation Time | Simulations are run for a specific duration, typically in the nanosecond (ns) range. | To allow the system to reach equilibrium and sample relevant conformations. | researchgate.net |
| RMSD Analysis | Calculation of the root mean square deviation of the protein backbone and ligand heavy atoms. | To assess the structural stability of the complex over time. | nih.gov |
| Binding Free Energy Calculation (MM/GBSA) | Post-simulation analysis to calculate the free energy of binding. | To provide a more accurate estimation of ligand binding affinity. | samipubco.com |
Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis, Hydrogen Bonding)
The study of intermolecular interactions is crucial for understanding the crystal packing, stability, and physicochemical properties of molecular solids. For this compound and its analogues, computational methods like Hirshfeld surface analysis and the investigation of hydrogen bonding networks provide profound insights into how these molecules arrange themselves in the solid state.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal. This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding pro-crystal. By mapping various properties onto this surface, one can gain a detailed picture of the molecular environment.
For imidazo[4,5-b]pyridine derivatives, the Hirshfeld surface is typically mapped with functions such as dnorm (normalized contact distance), which highlights regions of significant intermolecular contact. mdpi.com On a dnorm map, areas of red indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. Blue regions represent contacts longer than the van der Waals radii, and white areas denote contacts of van der Waals separation. mdpi.com
The analysis of related heterocyclic compounds reveals that the molecular packing is often governed by a combination of H···H, C···H/H···C, O···H/H···O, and N···H/H···N contacts. nih.gov Two-dimensional fingerprint plots, derived from the Hirshfeld surface, provide a quantitative summary of these interactions. Each point on the plot corresponds to a pair of distances (de and di) from the surface to the nearest nucleus external and internal to the surface, respectively. The distribution and features of these plots allow for the deconvolution of the surface into contributions from different interaction types.
For a molecule like this compound, the expected contributions from various intermolecular contacts can be inferred from studies on analogous structures. The presence of both hydrogen bond donors (N-H) and acceptors (C=O, pyridine N) suggests that O···H and N···H contacts will be significant. The aromatic rings and the methyl group will lead to substantial H···H and C···H interactions.
Illustrative Data Table: Typical Percentage Contributions of Intermolecular Contacts for Imidazopyridine Analogues from Hirshfeld Surface Analysis
This table presents representative data from published studies on similar heterocyclic compounds to illustrate expected values.
| Interaction Type | Percentage Contribution (%) |
| H···H | 25 - 40 |
| C···H / H···C | 15 - 25 |
| O···H / H···O | 10 - 20 |
| N···H / H···N | 5 - 15 |
| C···C (π-π stacking) | 2 - 8 |
| Other (e.g., N···C, O···C) | 1 - 5 |
Hydrogen Bonding
Hydrogen bonds are the most significant directional interactions governing the supramolecular architecture of crystals containing N-H and C=O groups. In the case of this compound, the N-H group of the imidazole (B134444) ring is a potent hydrogen bond donor, while the oxygen atom of the carbonyl group is a strong hydrogen bond acceptor.
Prediction of Chemical Reactivity and Mechanistic Pathways
Theoretical calculations are instrumental in predicting the chemical reactivity of molecules and elucidating potential mechanistic pathways. Methods based on Density Functional Theory (DFT) are commonly employed to study the electronic structure of imidazo[4,5-b]pyridine analogues, providing insights into their reactivity through the analysis of frontier molecular orbitals and molecular electrostatic potential. nih.gov
Frontier Molecular Orbitals (FMO) and Reactivity Descriptors
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO indicates the ability to accept an electron (electrophilicity). The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter; a smaller gap generally implies higher chemical reactivity and lower kinetic stability. nih.govresearchgate.net
For imidazo[4,5-b]pyridine derivatives, the HOMO is typically distributed over the electron-rich imidazole and pyridine rings, while the LUMO is also located across the fused heterocyclic system. The introduction of a methyl group (an electron-donating group) and a carbonyl group (an electron-withdrawing group) in this compound would modulate the energies and distributions of these orbitals compared to the parent imidazo[4,5-b]pyridine.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify chemical behavior. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). nih.gov A higher electrophilicity index suggests a greater susceptibility to nucleophilic attack.
Illustrative Data Table: Calculated Quantum Chemical Reactivity Descriptors for Imidazo[4,5-b]pyridine Analogues
This table presents a range of typical values calculated for related compounds using DFT methods (e.g., B3LYP/6-311G). The exact values for this compound would require specific calculation.
| Parameter | Symbol | Typical Calculated Value (a.u.) | Implication for Reactivity |
| HOMO Energy | EHOMO | -0.23 to -0.25 | Electron-donating ability |
| LUMO Energy | ELUMO | -0.07 to -0.09 | Electron-accepting ability |
| Energy Gap | ΔE | 0.15 to 0.18 | Kinetic stability |
| Hardness | η | 0.075 to 0.09 | Resistance to charge transfer |
| Electronegativity | χ | 0.15 to 0.17 | Electron-attracting power |
| Electrophilicity Index | ω | 0.30 to 0.60 | Susceptibility to nucleophiles |
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is another valuable tool for predicting reactivity. It visualizes the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. For this compound, the MEP would show the most negative potential (typically colored red) around the carbonyl oxygen and the pyridine nitrogen atom, indicating these are the primary sites for electrophilic attack. Conversely, the most positive potential (blue) would be located around the N-H proton, making it the most likely site for deprotonation or interaction with a nucleophile.
Mechanistic Pathways
The electronic features of the this compound scaffold suggest several potential reaction pathways.
N-Alkylation/Acylation: The presence of multiple nitrogen atoms makes N-alkylation a common reaction for imidazo[4,5-b]pyridines. nih.gov The relative nucleophilicity of the imidazole (N1 or N3) versus the pyridine (N5) nitrogen atoms would determine the regioselectivity. The tautomeric nature of the N1-H proton can lead to alkylation at either the N1 or N3 position, and computational studies can help predict the most stable isomer.
Electrophilic Aromatic Substitution: The fused aromatic system can undergo electrophilic substitution. The directing effects of the methyl group (activating) and the lactam moiety would influence the position of substitution on the pyridine ring.
Nucleophilic Reactions: The reactivity of imidazo[4,5-b]pyridine N-oxides with nucleophiles has been shown to be profoundly influenced by the position of methyl substituents. While the target compound is not an N-oxide, this principle highlights the importance of substituents in directing the site of nucleophilic attack on the pyridine ring, for instance, in reactions leading to chloro- or cyano-substituted derivatives.
The combination of these computational tools provides a robust framework for predicting the intermolecular behavior and chemical reactivity of this compound, guiding synthetic efforts and the development of new functional materials and therapeutic agents.
Structure Activity Relationship Sar Studies of Imidazo 4,5 B Pyridin 2 One Derivatives
Influence of Substituent Position and Nature on Pharmacological Profiles
The biological activity of imidazo[4,5-b]pyridine derivatives can be finely tuned by altering the substituents on the heterocyclic core. Researchers have systematically explored these modifications to optimize compounds for specific therapeutic applications.
The antiproliferative potential of imidazo[4,5-b]pyridine derivatives is significantly influenced by the substituents at various positions on the scaffold. Studies have shown that placing a methyl group on the nitrogen atom of the imidazo[4,5-b]pyridine nucleus can improve antiproliferative activity. For instance, one of the most promising compounds in a study was an N-methyl substituted derivative bearing a hydroxyl group, which showed pronounced antiproliferative activity against all tested cancer cell lines with IC₅₀ values ranging from 1.45 to 1.90 μM.
Further SAR studies have elucidated the following key points:
Substitution at C-6: A hydroxyl group placed at the para position of a phenyl ring at the C-6 position of the imidazo[4,5-b]pyridine scaffold significantly enhances antiproliferative activity. In contrast, methoxy-substituted derivatives demonstrated the lowest antiproliferative activity.
Substitution on the Pyridine (B92270) Nucleus: The introduction of a bromine atom onto the pyridine nucleus has been shown to markedly increase antiproliferative activity. For example, a bromo-substituted derivative with an unsubstituted amidino group and another with a 2-imidazolinyl group displayed potent inhibitory activity in the sub-micromolar range against colon carcinoma cells.
Functional Group Conversion: The conversion of nitro groups to amino groups on the scaffold led to an improvement in antiproliferative activity.
Tetracyclic Derivatives: In more complex tetracyclic imidazo[4,5-b]pyridine systems, the introduction of amino side chains and the specific location of the nitrogen atom within the pyridine nucleus were found to be critical factors influencing activity against cancer cells. Several of these tetracyclic compounds exhibited pronounced cytostatic effects in the submicromolar range, particularly against HCT116 and MCF-7 cancer cell lines.
| Compound Type | Key Substituents | Cancer Cell Line(s) | Potency (IC₅₀) |
| N-methyl imidazo[4,5-b]pyridine | p-hydroxy on C-6 phenyl | Capan-1, LN-229, DND-41, K-562, Z-138 | 1.45–1.90 μM |
| Imidazo[4,5-b]pyridine | 4-hydroxyphenyl at C-6 | Capan-1, HL-60, Z-132 | 1.50–1.87 μM |
| Bromo-imidazo[4,5-b]pyridine | Unsubstituted amidino group | SW620 (colon) | 0.4 μM |
| Bromo-imidazo[4,5-b]pyridine | 2-imidazolinyl group | SW620 (colon) | 0.7 μM |
| Tetracyclic imidazo[4,5-b]pyridine | Amino side chains | HCT116, MCF-7 | 0.3 – 0.9 µM |
While extensively studied for anticancer properties, the imidazo[4,5-b]pyridine scaffold is also a structural motif in molecules with anti-infective properties, including antibacterial, antifungal, and antiviral activities. However, the structural requirements for anti-infective efficacy differ from those for antiproliferative activity.
In one study, a series of novel 2,6-disubstituted imidazo[4,5-b]pyridines was evaluated for antiviral activity, but the majority of compounds were inactive. Only a cyano-substituted derivative showed moderate activity against several respiratory viruses. Similarly, an evaluation of cyano- and amidino-substituted derivatives found that most lacked antibacterial activity. However, a bromo-substituted derivative and a para-cyano-substituted derivative displayed selective, albeit moderate, activity against the respiratory syncytial virus (RSV).
Further research into the antibacterial properties of new imidazo[4,5-b]pyridine derivatives indicated that Gram-positive bacteria, such as Bacillus cereus, were more susceptible to these compounds than Gram-negative bacteria like Escherichia coli. SAR studies on antibacterial activity have suggested that methylation can enhance potency; the presence of a methyl group at the C5 position improved activity against tested bacterial strains, and the addition of another methyl group at the C3 position resulted in a further increase in activity.
| Compound Type | Key Substituents | Target Organism(s) | Potency (EC₅₀/MIC) |
| Cyano-substituted imidazo[4,5-b]pyridine | Cyano group | Respiratory viruses (HCoV-229E, Influenza A/H1N1, etc.) | 31.3–39.5 μM |
| Bromo-substituted imidazo[4,5-b]pyridine | Unsubstituted phenyl | Respiratory Syncytial Virus (RSV) | 21 μM |
| Amidino-substituted imidazo[4,5-b]pyridine | 2-imidazolinyl group | E. coli | 32 μM (MIC) |
Imidazo[4,5-b]pyridine and its derivatives have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. The core scaffold is adept at fitting into the ATP-binding pocket of kinases, with the N4 pyridine nitrogen acting as a hydrogen bond acceptor and the N3 imidazole (B134444) group serving as a hydrogen bond donor, often interacting with the hinge region of the kinase.
Structure-based design has led to the identification of potent imidazo[4,5-b]pyridin-2-one derivatives as inhibitors of p38 MAP kinase. Other studies have focused on Aurora kinases, identifying key structural requirements for inhibition through 3D-QSAR modeling. The optimization of an imidazo[4,5-b]pyridine series led to the discovery of a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases.
In the development of Src family kinase (SFK) inhibitors based on the isomeric imidazo[4,5-c]pyridin-2-one scaffold, it was found that an aliphatic ring, specifically a cyclopentyl group, at the R1 position resulted in better inhibitory activity than an aromatic ring. At the R2 position, larger substituents such as a 4-phenoxyphenyl group were preferred over smaller, single substituted phenyl groups. Additionally, new imidazo[4,5-b]pyridine derivatives have shown significant inhibitory potential against Cyclin-Dependent Kinase 9 (CDK9), with IC₅₀ values ranging from 0.63 to 1.32 μM.
| Scaffold | Target Kinase(s) | Key Substituents/Features | Potency (IC₅₀/K_d) |
| Imidazo[4,5-b]pyridin-2-one | p38 MAP Kinase | Scaffold designed to maintain H-bonds with flipped hinge backbone | Potent inhibition |
| Imidazo[4,5-b]pyridine | CDK9 | Varied substituents | 0.63-1.32 μM |
| Imidazo[4,5-b]pyridine | Aurora-A, FLT3 | 1,3-dimethyl-1H-pyrazol-4-yl at C-2 | Aurora-A K_d = 7.5 nM, FLT3 K_d = 6.2 nM |
| Imidazo[4,5-c]pyridin-2-one | Src, Fyn | R1: cyclopentyl; R2: 4-phenoxyphenyl | Submicromolar inhibition |
QSAR modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. Several QSAR studies have been performed on imidazo[4,5-b]pyridine derivatives to guide the design of more potent molecules.
For anticancer potency, models have been developed using techniques like genetic algorithm-multiple linear regression (GA-MLR) and backpropagation artificial neural network (BP-ANN). These studies help in predicting the activity of new derivatives before their synthesis. Another approach, random sampling analysis on the molecular surface (RASMS), was used to create a multiple linear regression (MLR) model that showed good stability and predictive power for the anticancer activity of these compounds.
In the context of kinase inhibition, 3D-QSAR methods such as CoMFA and CoMSIA have been applied to derivatives targeting Aurora A kinase. These models yielded high predictive power and generated 3D contour maps that highlight the key structural features required for potent activity. For angiotensin II receptor antagonists based on the related 4,5-dihydro-4-oxo-3H-imidazo[4,5-c]pyridine scaffold, QSAR studies have emphasized the importance of quantum chemical descriptors like the energy of the lowest unoccupied molecular orbital (LUMO) and the lipophilic parameter (log P) in determining biological activity.
Rational Design Principles for Targeted Imidazo[4,5-b]pyridin-2-one Compounds
The development of targeted imidazo[4,5-b]pyridin-2-one compounds relies on rational design principles that leverage structural information about the biological target. A common strategy is structure-based design, which begins with the known three-dimensional structure of the target protein.
For the design of p38 MAP kinase inhibitors, researchers started with a hit compound identified from screening and used X-ray crystallography to understand its binding mode. They then performed a "scaffold transformation," replacing the original core with the imidazo[4,5-b]pyridin-2-one scaffold while ensuring that the crucial hydrogen bond interactions with the kinase's hinge region were maintained. This approach led to the discovery of potent and selective inhibitors.
A similar principle was applied to optimize Aurora kinase inhibitors, where a clear understanding of the hydrogen bonding between the imidazo[4,5-b]pyridine core and the hinge region of the kinase guided the modification of substituents to improve potency and pharmacokinetic properties. The design of novel tetracyclic imidazo[4,5-b]pyridine derivatives as antiproliferative agents involved a systematic study of how the placement of amino side chains and the position of nitrogen atoms in the pyridine ring affected activity, allowing for the rational design of more potent analogues. This principle of leveraging detailed structural and SAR data allows for the focused and efficient discovery of novel therapeutic agents based on the imidazo[4,5-b]pyridin-2-one scaffold.
Biological Target Engagement and Mechanistic Studies of Imidazo 4,5 B Pyridin 2 One Analogues
Kinase Inhibition: Molecular Mechanisms
Analogues of 4-methyl-1H-imidazo[4,5-b]pyridin-2-one have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes. The core scaffold of these compounds serves as a versatile template for designing potent and selective inhibitors that target the ATP-binding site of these enzymes.
RAF Kinase Inhibition
Imidazo[4,5-b]pyridine and its 2-one derivatives have been identified as inhibitors of B-Raf kinase, a key component of the RAS-RAF-MEK-ERK signaling pathway that is frequently mutated in cancers. nih.govnih.gov The inhibitory mechanism of these compounds is associated with a specific conformational state of the kinase. nih.gov
Studies have shown that these inhibitors bind to B-Raf when it is in a "DFG-in, αC-helix out" conformation. nih.gov This particular arrangement is significant because it is linked to a higher degree of kinase selectivity. The "DFG-in" state refers to the orientation of the Asp-Phe-Gly motif at the start of the activation loop, while the "αC-helix out" conformation describes the positioning of a key regulatory helix. By stabilizing this specific, less common conformation, the imidazo[4,5-b]pyridin-2-one scaffold can achieve selectivity for B-Raf over other kinases.
A notable series of B-Raf inhibitors is based on a tripartite A-B-C system. nih.gov In this design, the imidazo (B10784944) mdpi.comacs.orgpyridin-2-one scaffold acts as the "hinge binder" (the A ring), interacting with the hinge region of the kinase's ATP-binding pocket. This core is connected via a central aromatic core (the B ring) to a substituted urea (B33335) linker and a terminal C ring, which extends into the substrate pocket. nih.gov The optimization of this scaffold, including variations in the substitution pattern of the central phenyl ring, has led to the development of potent, low-nanomolar inhibitors with enhanced selectivity for the B-Raf enzyme. nih.gov
Src Family Kinase (SFK) Inhibition
Derivatives of imidazo[4,5-c]pyridin-2-one have emerged as novel inhibitors of Src family kinases (SFKs), which are non-receptor tyrosine kinases implicated in the progression of cancers such as glioblastoma. tandfonline.comnih.govnih.gov A series of these compounds demonstrated potential for inhibiting Src and Fyn, two key members of this family. tandfonline.comnih.govnih.gov
The mechanism of inhibition involves the binding of these compounds to the ATP-binding site of the SFKs. tandfonline.comnih.gov Molecular dynamics simulations have been employed to elucidate the possible binding patterns of the most active compounds within this site. tandfonline.comnih.gov These simulations help in understanding the specific interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the inhibitory activity. While these inhibitors target the highly conserved ATP binding sites, which can lead to off-target effects on other kinases, this broader selectivity can sometimes be advantageous in cancer therapy, depending on the specific pathological features of the tumor. nih.gov
| Compound ID | Target Kinase | Inhibitory Activity |
| 1d | Src, Fyn | Submicromolar range |
| 1e | Src, Fyn | Submicromolar range |
| 1q | Src, Fyn | Submicromolar range |
| 1s | Src, Fyn | Submicromolar range |
Aurora Kinase Inhibition
The imidazo[4,5-b]pyridine scaffold has proven to be a fertile ground for the development of inhibitors targeting Aurora kinases, a family of serine/threonine kinases that are essential for mitotic progression and are often overexpressed in cancer. acs.orgnih.govnih.gov Research in this area has led to the discovery of potent inhibitors of Aurora-A, -B, and -C. nih.gov
A key aspect of the molecular mechanism of Aurora kinase inhibition by these analogues is the potential for achieving isoform selectivity. acs.orgnih.gov The ATP-binding pockets of Aurora-A, -B, and -C are highly similar, but there are subtle differences that can be exploited. Specifically, Aurora-A differs from Aurora-B and -C at three residue positions: L215, T217, and R220. nih.gov
Guided by computational modeling and structural knowledge of ligand-protein interactions, researchers have designed imidazo[4,5-b]pyridine derivatives with modifications at the C7 position. acs.orgnih.gov These modifications are intended to interact specifically with the unique residues in the Aurora-A binding pocket. It has been demonstrated that the T217 residue, in particular, plays a critical role in governing the observed isoform selectivity. acs.orgnih.gov Certain C7-derivatized compounds have been shown to be highly selective inhibitors of Aurora-A over Aurora-B in both biochemical and cellular assays. acs.orgnih.gov
Furthermore, optimization of this scaffold has resulted in the identification of dual inhibitors, such as compounds that potently inhibit both Aurora kinases and FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML). nih.govnih.govacs.org
| Compound ID | Target Kinase(s) | IC50/Kd |
| 27e | Aurora-A | Kd = 7.5 nM |
| 27e | Aurora-B | Kd = 48 nM |
| 27e | FLT3 | Kd = 6.2 nM |
| 31 | Aurora-A | IC50 = 0.042 µM |
| 31 | Aurora-B | IC50 = 0.198 µM |
| 31 | Aurora-C | IC50 = 0.227 µM |
Serine/Threonine-Protein Kinase Inhibition
The previously discussed RAF, Src (a tyrosine kinase with serine/threonine activity in some contexts), and Aurora kinases are all examples of the broader family of serine/threonine-protein kinases. medchemexpress.com The imidazo[4,5-b]pyridin-2-one core and related structures act as a versatile scaffold for inhibiting these enzymes by competing with ATP for binding in the catalytic site.
The inhibitory mechanism is fundamentally based on the formation of key interactions with the kinase hinge region, a flexible loop of amino acids that connects the N- and C-lobes of the catalytic domain. The heterocyclic system of the imidazo[4,5-b]pyridine ring is well-suited to form hydrogen bonds with the backbone amide and carbonyl groups of the hinge residues.
Further specificity and potency are achieved through substitutions on the core scaffold. These substituents can extend into other regions of the ATP-binding site, such as the hydrophobic pocket and the ribose-binding pocket, forming additional interactions that enhance affinity and selectivity for a particular serine/threonine kinase. The development of inhibitors for kinases like DNA-dependent protein kinase (DNA-PK) from an imidazo[4,5-c]pyridin-2-one scaffold further underscores the broad applicability of this chemical class against serine/threonine kinases. acs.orgresearchgate.net
Anti-Infective Mechanisms of Action
Beyond their role as kinase inhibitors, imidazo[4,5-b]pyridine analogues have shown promise as anti-infective agents, particularly against Mycobacterium tuberculosis. Their mechanism of action in this context involves the inhibition of enzymes that are essential for the viability of the pathogen.
Decaprenyl-phosphoryl-ribose 2′-epimerase (DprE1) Inhibition
A significant target for novel anti-tuberculosis drugs is decaprenyl-phosphoryl-ribose 2′-epimerase (DprE1), an enzyme critical for the biosynthesis of the mycobacterial cell wall components arabinogalactan (B145846) and lipoarabinomannan. nih.govresearchgate.netnih.gov Inhibition of DprE1 disrupts the formation of the cell wall, leading to bacterial death.
A series of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives has been identified as potent antitubercular agents that are thought to exert their effect through the inhibition of DprE1. nih.govresearchgate.net While the precise inhibitory mechanism for this specific class of compounds is still under investigation, molecular docking studies have provided insights into their potential binding mode. nih.govresearchgate.net These computational studies suggest that the imidazo[4,5-b]pyridine derivatives can fit into the active site of DprE1 and form favorable interactions with key amino acid residues. nih.govresearchgate.net
The broader mechanism of DprE1 inhibition by other classes of compounds, such as benzothiazinones, involves the covalent modification of a critical cysteine residue (Cys387) within the enzyme's active site. researchgate.net It is plausible that imidazo[4,5-b]pyridine-based inhibitors may function through a similar covalent mechanism or act as non-covalent inhibitors that physically block the active site and prevent substrate binding. researchgate.net Several compounds from the 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine series have demonstrated potent activity against Mycobacterium tuberculosis at the sub-micromolar level. nih.gov
| Compound ID | Target Organism | Minimum Inhibitory Concentration (MIC) |
| 5c | Mycobacterium tuberculosis (H37Rv) | 0.6 µmol/L |
| 5g | Mycobacterium tuberculosis (H37Rv) | 0.5 µmol/L |
| 5i | Mycobacterium tuberculosis (H37Rv) | 0.8 µmol/L |
| 5u | Mycobacterium tuberculosis (H37Rv) | 0.7 µmol/L |
Lumazine (B192210) Synthase Inhibition
Lumazine synthase is a crucial enzyme in the riboflavin (B1680620) biosynthesis pathway in microorganisms, a pathway that is absent in humans. This makes it an attractive target for the development of novel antimicrobial agents. nih.gov In silico docking studies have been employed to investigate the binding interactions between [1H,3H] imidazo[4,5-b]pyridine test ligands and the lumazine synthase of Mycobacterium tuberculosis. nih.gov These studies have suggested that hydrogen bonding, hydrophobic interactions, aromatic interactions, and van der Waals forces are responsible for stabilizing the enzyme-inhibitor complex. nih.gov
While direct inhibitory concentrations (IC50 values) for lumazine synthase are not always reported, the antimicrobial activity of these compounds serves as an indirect measure of their potential as inhibitors. For instance, a series of 1H-imidazo[4,5-b]pyridine derivatives were synthesized and evaluated for their in vitro antimicrobial activity, with several compounds exhibiting potent effects against various bacteria and fungi. nih.gov The minimum inhibitory concentration (MIC) values for some of these compounds are presented below.
Table 1: Antimicrobial Activity of Imidazo[4,5-b]pyridine Analogues Targeting Lumazine Synthase
| Compound | Test Organism | MIC (µg/mL) |
|---|---|---|
| 1g | Staphylococcus aureus | 62.5 |
| 1j | Escherichia coli | 125 |
| 1k | Aspergillus niger | 250 |
| 1l | Candida albicans | 125 |
| 2a | Staphylococcus aureus | 125 |
| 2c | Escherichia coli | 250 |
| 2d | Aspergillus niger | 125 |
| 2e | Candida albicans | 250 |
| 2h | Staphylococcus aureus | 62.5 |
Data sourced from in vitro antimicrobial screening studies of imidazo[4,5-b]pyridine derivatives designed as lumazine synthase inhibitors. nih.gov
Broad-Spectrum Antimicrobial Activity
Analogues of imidazo[4,5-b]pyridin-2-one have demonstrated a wide range of antimicrobial activities, encompassing both Gram-positive and Gram-negative bacteria, as well as various fungal strains. researchgate.netucl.ac.uk For example, certain bromo-substituted imidazo[4,5-b]pyridine derivatives have been tested against a panel of bacterial strains. While many derivatives showed limited activity with Minimum Inhibitory Concentration (MIC) values greater than 64 µM, some specific compounds displayed moderate potency against E. coli. nih.gov
One study highlighted a derivative, compound 14, which is substituted with bromine at the pyridine (B92270) nucleus and bears a 2-imidazolinyl group at the phenyl ring, showing moderate activity against E. coli with a MIC of 32 µM. nih.gov Another study explored new imidazo[4,5-b]pyridine derivatives and found that Gram-positive bacteria were more sensitive to their action compared to Gram-negative bacteria. researchgate.net
Table 2: In Vitro Antibacterial Activity of Selected Imidazo[4,5-b]pyridine Derivatives
| Compound | Bacterial Strain | MIC (µM) |
|---|---|---|
| 14 | Escherichia coli | 32 |
| Most other tested derivatives | S. aureus, S. pneumoniae, E. coli | >64 |
Data from a study on amidino-substituted imidazo[4,5-b]pyridines. nih.gov
Antiviral Activity
The structural similarity of the imidazo[4,5-b]pyridine core to purine (B94841) nucleosides has prompted investigations into its antiviral potential. researchgate.net Research has shown that certain derivatives possess activity against a range of DNA and RNA viruses. nih.gov
Specifically, a series of cyano- and amidino-substituted imidazo[4,5-b]pyridines were evaluated for their antiviral effects. Among these, bromo-substituted derivative 7 , which contains an unsubstituted phenyl ring, and the para-cyano-substituted derivative 17 demonstrated selective but moderate activity against the respiratory syncytial virus (RSV). nih.gov
Table 3: Antiviral Activity of Imidazo[4,5-b]pyridine Analogues against Respiratory Syncytial Virus (RSV)
| Compound | Antiviral Activity (EC50 in µM) |
|---|---|
| 7 | 21 |
| 17 | 58 |
EC50 represents the concentration of the compound that inhibits virus-induced cytopathic effect by 50%. nih.gov
Receptor and Enzyme Modulation
GABAA Receptor Positive Allosteric Modulation
The imidazopyridine class of compounds is generally recognized for its interaction with γ-aminobutyric acid type A (GABAA) receptors. The initial discovery of their bioactivity as positive allosteric modulators of the GABAA receptor highlighted their therapeutic potential in the central nervous system. nih.gov Positive allosteric modulators of the GABAA receptor bind to a site distinct from the GABA binding site and enhance the effect of GABA, leading to increased chloride ion influx and neuronal hyperpolarization.
While the broader class of imidazopyridines has been studied for GABAA receptor modulation, specific quantitative binding data (such as Ki or IC50 values) for this compound and its close analogues are not extensively detailed in the currently available literature. Further research is required to fully characterize the specific interactions and subtype selectivity of these particular compounds at the GABAA receptor complex.
Angiotensin II Receptor Antagonism (AT1 and AT2)
Derivatives of imidazo[4,5-b]pyridine have been investigated as antagonists of the angiotensin II receptor, a key component in the renin-angiotensin system that regulates blood pressure. researchgate.net These compounds have shown affinity for both the AT1 and AT2 receptor subtypes.
One particular analogue, L-163,017, has been shown to inhibit the binding of angiotensin II to both AT1 and AT2 receptors with high affinity. The inhibitory constants (Ki) for this compound demonstrate a balanced affinity for both receptor subtypes.
Table 4: Angiotensin II Receptor Binding Affinity of L-163,017
| Receptor Subtype | Tissue/Cell Line | Ki (nM) |
|---|---|---|
| AT1 | Rabbit Aorta | 0.11-0.20 |
| Rat Adrenal | 0.11-0.20 | |
| Human (CHO cells) | 0.11-0.20 | |
| AT2 | Rat Adrenal | 0.14-0.23 |
Data from in vitro pharmacology studies of L-163,017. wikipedia.org
Thromboxane A2 Receptor Antagonism
Thromboxane A2 (TXA2) is a potent mediator of platelet aggregation and vasoconstriction, and its receptor is a target for anti-thrombotic therapies. A series of 3-benzylimidazo[4,5-b]pyridine derivatives substituted at the 2-position with an alkanoic or mercaptoalkanoic acid chain have been synthesized and evaluated as potential TXA2 receptor antagonists.
The affinity of these compounds for washed human platelet TXA2 receptors was determined through radioligand binding studies. Structure-activity relationship studies revealed that compounds with a 3,3-dimethylbutanoic acid side chain in the 2-position were among the most potent, with Ki values in the low nanomolar range.
Table 5: Thromboxane A2 Receptor Affinity of Imidazo[4,5-b]pyridine Analogues
| Compound | Ki (nM) |
|---|---|
| 11q | 6 |
| 23c | 7 |
| 11a, 11g-x, 37a, 37f-o, 23a-c | 4-39 |
| 11b | 5600 |
| 11c | 1700 |
Data from radioligand binding studies on washed human platelet TXA2/PGH2 receptors.
Proton Pump Inhibition
The imidazo[4,5-b]pyridine core is a known structural motif in certain proton pump inhibitors (PPIs), such as Tenatoprazole. wikipedia.org These agents function by irreversibly blocking the H+/K+ ATPase enzyme system (the gastric proton pump) in parietal cells, thereby inhibiting gastric acid secretion. acs.orgwikipedia.org However, based on available scientific literature, there are no specific studies or published data evaluating this compound for its activity as a proton pump inhibitor.
Aromatase Inhibition
Aromatase is a key enzyme in estrogen biosynthesis and a significant target in the treatment of hormone-dependent breast cancer. nih.gov Various heterocyclic compounds, including those with imidazole (B134444) and imidazopyridine scaffolds, have been investigated for their potential to inhibit this enzyme. nih.govmdpi.com Despite the interest in this general class of compounds, there is currently no specific research data or documentation detailing the evaluation of this compound for aromatase inhibitory activity. nih.govjpionline.orgresearchgate.net
Metalloproteinase Inhibition
Metalloproteinases are a broad family of enzymes involved in processes such as tissue remodeling and inflammation, and their inhibition is a strategy for various therapeutic areas. While the broader imidazo[4,5-b]pyridine class of molecules has been explored for a wide range of biological activities, there are no specific studies in the reviewed scientific literature that investigate or report on the metalloproteinase inhibition properties of this compound.
Nucleic Acid Interactions
DNA/RNA Binding and Intercalation
The interaction with nucleic acids is a mechanism of action for many therapeutic agents. Research has shown that certain complex, tetracyclic derivatives of imidazo[4,5-b]pyridine can interact with and bind to DNA and RNA, with some demonstrating the ability to intercalate into double-stranded DNA. nih.govnih.gov These interactions are typically studied for larger, planar aromatic systems. For the specific, smaller molecule this compound, no dedicated studies on its potential to bind or intercalate with DNA or RNA have been found in the scientific literature.
Immunomodulatory and Anti-inflammatory Pathways (e.g., Nrf2, NF-κB Activation)
The Nrf2 and NF-κB signaling pathways are critical regulators of cellular stress, inflammation, and immune responses. nih.govencyclopedia.pub The activation of Nrf2 is a key mechanism for cellular defense against oxidative stress, while the NF-κB pathway is central to the inflammatory response. nih.govmdpi.com Some imidazopyridine derivatives have been investigated for general anti-inflammatory properties. nih.govresearchgate.net However, there is no specific evidence or research published that connects this compound to the modulation of the Nrf2 or NF-κB pathways or demonstrates any specific immunomodulatory or anti-inflammatory activities.
Other Investigated Biological Activities
Antioxidative Potential through Hydrogen Atom Transfer
While extensive research into the specific hydrogen atom transfer (HAT) mechanism of this compound is not widely documented, the broader class of imidazo[4,5-b]pyridine derivatives has demonstrated notable antioxidant properties. nih.govresearchgate.net The antioxidant activity of these compounds is often attributed to the presence of labile protons, which can be donated to neutralize free radicals. researchgate.net
Studies on various imidazo[4,5-b]pyridine derivatives have shown a correlation between their structure and radical scavenging ability. For instance, the presence and position of certain substituent groups can significantly influence their antioxidant efficacy. researchgate.net Research on a series of imidazo[4,5-b]pyridine benzohydrazones indicated that their antiglycation activities were linked to their antioxidative effects, as demonstrated in DPPH radical scavenging models. researchgate.net Although the precise mechanism was not exclusively defined as HAT, the observed radical scavenging activity suggests the potential for proton donation.
Further research is necessary to specifically elucidate the role of the HAT mechanism in the antioxidant activity of this compound and its analogues. However, the existing data on related compounds provides a foundation for their potential in mitigating oxidative stress. researchgate.net
Inhibition of Corrosion Processes
Imidazo[4,5-b]pyridine analogues have emerged as a significant class of corrosion inhibitors, particularly for mild steel in acidic environments. najah.edunajah.edu Their effectiveness stems from their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosive process. This adsorption is facilitated by the presence of heteroatoms (nitrogen) and π-electrons in the molecular structure, which can interact with the vacant d-orbitals of iron.
The inhibition mechanism typically involves the compound acting as a mixed-type inhibitor, meaning it affects both the anodic and cathodic reactions of the corrosion process. najah.edu The adsorption of these molecules on the metal surface has been found to follow the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal. najah.edunajah.edu
Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have been employed to evaluate the performance of these inhibitors. The inhibition efficiency of these compounds is concentration-dependent, with higher concentrations generally leading to greater protection. najah.edu
For example, studies on 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine (an analogue of the subject compound) have demonstrated its efficacy as a corrosion inhibitor for mild steel in 1.0 M HCl solution. najah.edunajah.edu The data from these studies highlight the potential of the imidazo[4,5-b]pyridine scaffold in corrosion protection.
Table 1: Corrosion Inhibition Efficiency of 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine (P1) on Mild Steel in 1.0 M HCl
| Inhibitor Concentration (M) | Inhibition Efficiency (%) from Potentiodynamic Polarization | Inhibition Efficiency (%) from EIS |
| 0.0005 | 92.4 | 92.5 |
| 0.0003 | 90.1 | 90.3 |
| 0.0001 | 85.2 | 84.7 |
| 0.00005 | 79.8 | 78.9 |
Data sourced from studies on 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine. najah.edu
Q & A
Q. Key Steps :
- Purification via column chromatography (ethyl acetate/hexane).
- Crystallization in ethanol for structural confirmation .
How is X-ray crystallography utilized to characterize imidazo[4,5-b]pyridin-2-one derivatives?
Basic Research Question
X-ray crystallography is critical for resolving molecular geometry and hydrogen-bonding interactions. The SHELX suite (e.g., SHELXL, SHELXS) is commonly used for refinement. For example, in 1,3-diallyl-6-bromo derivatives, fused-ring planarity (deviation <0.014 Å) and substituent orientations (e.g., allyl chains perpendicular to the core) were confirmed via SHELXL. Hydrogen atoms are treated as riding atoms with isotropic displacement parameters .
Q. Methodological Considerations :
- Data collection at low temperatures (e.g., 100 K) to reduce thermal motion.
- Use of non-centrosymmetric space groups for chiral centers .
How can structure-based design optimize imidazo[4,5-b]pyridin-2-one derivatives for kinase inhibition (e.g., PKCθ)?
Advanced Research Question
Structure-based optimization focuses on hinge-binding interactions in kinase active sites. For PKCθ inhibitors, the 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one scaffold acts as a hinge binder. Modifications include:
- Hydrophilic substituents near Thr442 (PKCθ-specific residue) to enhance selectivity.
- Lipophilic groups (e.g., methyl or benzyl) to improve potency and metabolic stability .
Case Study :
Macrocyclic derivatives with optimized linker lengths showed improved PKCθ inhibition (IC₅₀ <10 nM) and reduced off-target effects. Methyl substitutions on linkers increased metabolic stability in hepatic microsomes .
What strategies enhance anti-inflammatory activity in thiazolo/imidazo[4,5-b]pyridin-2-one analogs?
Advanced Research Question
Anti-inflammatory activity is enhanced through substituent engineering :
- N3-Alkylation : Introducing chloroacetamide groups (e.g., 2-chloro-N-(4-chlorophenyl)-acetamide) increased activity by 36–41% in carrageenan-induced edema models .
- Thiol-group modification : Ethyl acetate or propionitrile substituents at the SH position boosted efficacy, surpassing ibuprofen in paw oedema reduction .
Q. Key SAR Insights :
- Electron-withdrawing groups (e.g., halogens) enhance TNF-α inhibition.
- Propionitrile moieties act as pharmacophores, improving binding to inflammatory targets .
How can researchers resolve contradictions in biological activity data across studies?
Advanced Research Question
Contradictions often arise from assay variability or structural analogs . Mitigation strategies include:
- Standardized assays : Use human whole-blood TNF-α inhibition assays to compare potency .
- Crystallographic validation : Resolve binding modes (e.g., PKCθ-compound 10 co-crystal structures) to clarify mechanistic disparities .
- Control for stereochemistry : Enantiomeric purity impacts activity; chiral HPLC or salt recrystallization ensures consistency .
Example : Imidazo[4,5-b]pyridin-2-one derivatives showed divergent antiviral activity (EC₅₀ = 61.70 μM for VZV vs. marginal HSV-1 inhibition), highlighting the need for target-specific assays .
What in vivo models are suitable for evaluating the efficacy of imidazo[4,5-b]pyridin-2-one derivatives?
Advanced Research Question
-
Anti-inflammatory : Carrageenan-induced rat paw edema with % inhibition calculated as:
Dosing: 10–50 mg/kg intraperitoneally in DMSO/saline emulsions .
-
Anticancer : Xenograft models (e.g., HT-29 colon cancer) with daily oral administration (20–100 mg/kg) .
Formulation Note : Use DMSO:Tween 80:Saline (10:5:85) for solubility without precipitation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
